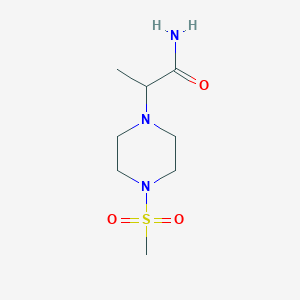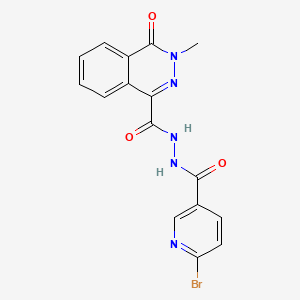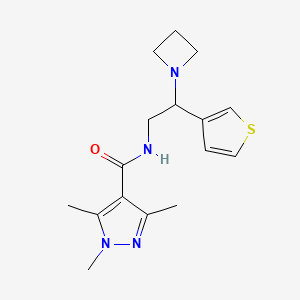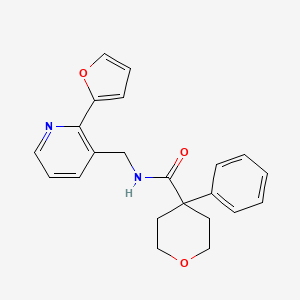
2-(4-Methylsulfonylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylsulfonylpiperazin-1-yl)propanamide is a chemical compound with the molecular formula C8H17N3O3S . It is listed in the Biological Magnetic Resonance Data Bank (BMRB) .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylsulfonylpiperazin-1-yl)propanamide can be viewed in 3D on the BMRB website . The compound has a molecular weight of 235.304 Da .Scientific Research Applications
Anticonvulsant Activity
A study by Kamiński et al. (2015) synthesized a library of hybrid compounds, including 2-(4-Methylsulfonylpiperazin-1-yl)propanamide derivatives, targeting anticonvulsant applications. These compounds combined chemical fragments of known antiepileptic drugs (AEDs), demonstrating broad spectra of activity in preclinical seizure models. Compounds exhibited significant protection in maximal electroshock (MES) tests, subcutaneous pentylenetetrazole (scPTZ) tests, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, indicating their potential as new AEDs with favorable safety profiles compared to clinically relevant AEDs (Kamiński et al., 2015).
Drug Metabolism Studies
Zmijewski et al. (2006) explored the use of 2-(4-Methylsulfonylpiperazin-1-yl)propanamide in drug metabolism studies. This compound, identified as LY451395, demonstrated the ability to potentiate the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. The study utilized microbial-based biocatalytic systems to produce mammalian metabolites of LY451395, showcasing its application in generating sufficient amounts of metabolites for structural characterization and supporting drug metabolism research (Zmijewski et al., 2006).
Antidiabetic Drug Discovery
Barf et al. (2002) reported on the discovery of novel antidiabetic drugs involving arylsulfonamidothiazoles with potent selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme. This discovery utilized derivatives of 2-(4-Methylsulfonylpiperazin-1-yl)propanamide, demonstrating its role in attenuating hepatic gluconeogenesis and indicating its potential in treating type 2 diabetes through enzyme inhibition (Barf et al., 2002).
properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-7(8(9)12)10-3-5-11(6-4-10)15(2,13)14/h7H,3-6H2,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISRTSVONCVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)


![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)



![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)

![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2704227.png)
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)